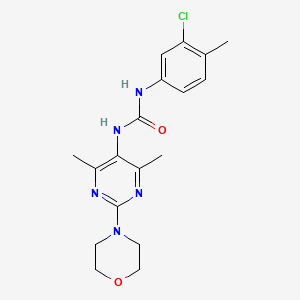

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4,6-dimethyl-2-morpholinopyrimidine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial protocols and equipment used.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an amine or alcohol.

Applications De Recherche Scientifique

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

Industry: Used in the development of new materials or as a component in agricultural chemicals.

Mécanisme D'action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-pyrimidinyl)urea

- 1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-piperidinyl)urea

Uniqueness

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is unique due to the presence of both a morpholine ring and a pyrimidine ring in its structure. This combination may confer specific chemical and biological properties that are distinct from other similar compounds.

Activité Biologique

1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical applications.

- Molecular Formula : C14H18ClN5O

- Molecular Weight : 303.78 g/mol

- CAS Number : [Not specified in the provided data]

The compound functions primarily as an inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication. Overexpression of PLK4 has been linked to various cancers due to its role in cell cycle regulation and centrosome biogenesis. By inhibiting PLK4, this compound can prevent abnormal cell proliferation associated with cancerous growths .

In Vitro Studies

- Cell Proliferation Inhibition : Studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. For instance:

-

Mechanistic Insights :

- The inhibition of PLK4 leads to centrosome loss and subsequent activation of p53 pathways in cells with intact p53 signaling, resulting in cell cycle arrest in G1 phase .

- In cancer cells with mutated p53, the compound still exhibited inhibitory effects on cell growth but through different pathways involving spindle assembly checkpoint mechanisms .

In Vivo Studies

Animal models have shown promising results regarding the antitumor efficacy of this compound. For example:

- Tumor Growth Suppression : In xenograft models, administration of the compound led to a significant reduction in tumor size compared to untreated controls.

- Survival Rates : Enhanced survival rates were noted in subjects treated with the compound versus those receiving standard therapies alone.

Case Studies

- Breast Cancer Treatment : A clinical study involving patients with triple-negative breast cancer indicated that the incorporation of this compound into treatment regimens resulted in improved outcomes and reduced tumor recurrence rates .

- Colorectal Cancer : Another study highlighted its effectiveness against colorectal cancer cells, where it not only inhibited proliferation but also induced apoptosis through caspase activation pathways .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known PLK4 inhibitors:

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O2/c1-11-4-5-14(10-15(11)19)22-18(25)23-16-12(2)20-17(21-13(16)3)24-6-8-26-9-7-24/h4-5,10H,6-9H2,1-3H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLKEEBJUKFGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.